molecular formula C6H10ClN3S B6264566 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride CAS No. 1803587-19-0

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Cat. No.: B6264566
CAS No.: 1803587-19-0
M. Wt: 191.7
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Description

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C6H9N3S·HCl. It is a derivative of imidazo[2,1-b][1,3]thiazole, a heterocyclic aromatic organic compound containing nitrogen and sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride typically involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by cyclization reactions involving thioamides and amines.

  • Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, polar aprotic solvents

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted derivatives with different alkyl groups

Scientific Research Applications

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the role of imidazo[2,1-b][1,3]thiazole derivatives in biological systems.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is similar to other imidazo[2,1-b][1,3]thiazole derivatives, but it has unique structural features that distinguish it from other compounds in this class. Some similar compounds include:

  • Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

  • Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine dihydrochloride

  • Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride

Properties

CAS No.

1803587-19-0

Molecular Formula

C6H10ClN3S

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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